Tert-butyl 6-formylchroman-4-ylcarbamate
Description
Tert-butyl 6-formylchroman-4-ylcarbamate is a synthetic organic compound featuring a chroman (benzopyran) backbone substituted with a formyl group at position 6 and a tert-butyl carbamate group at position 3. The tert-butyl carbamate moiety serves as a protective group for amines in organic synthesis, enabling selective reactivity during multi-step reactions . The formyl group at position 6 enhances electrophilic reactivity, making the compound a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
tert-butyl N-(6-formyl-3,4-dihydro-2H-chromen-4-yl)carbamate |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-12-6-7-19-13-5-4-10(9-17)8-11(12)13/h4-5,8-9,12H,6-7H2,1-3H3,(H,16,18) |
InChI Key |
VVOZLHLCINFKNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC2=C1C=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Tert-butyl 6-formylchroman-4-ylcarbamate typically begins with chroman-4-one as the core structure.
Formylation: The formyl group can be introduced at the 6-position using a Vilsmeier-Haack reaction, which involves the reaction of chroman-4-one with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Carbamate Formation: The carbamic acid tert-butyl ester group can be introduced through a reaction with tert-butyl chloroformate and an appropriate amine under basic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in Tert-butyl 6-formylchroman-4-ylcarbamate can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: (6-carboxy-chroman-4-yl)-carbamic acid tert-butyl Ester.
Reduction: (6-hydroxymethyl-chroman-4-yl)-carbamic acid tert-butyl Ester.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique functional groups.
Biology and Medicine:
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with anti-inflammatory, antioxidant, or anticancer properties.
Biological Probes: Used in the development of biological probes for studying enzyme activities or cellular processes.
Industry:
Cosmetics: Active ingredient in cosmetic formulations for skin care and hair care products.
Materials Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl 6-formylchroman-4-ylcarbamate is largely dependent on its functional groups. The formyl group can participate in various biochemical reactions, while the carbamic acid ester group can interact with biological targets such as enzymes or receptors. The chromanone core may also contribute to its biological activity by interacting with cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural and functional differences between Tert-butyl 6-formylchroman-4-ylcarbamate and related compounds:
Key Observations:
- Electrophilic Reactivity: The formyl group in this compound facilitates nucleophilic additions, contrasting with BHA’s phenolic hydroxyl group, which participates in radical scavenging .
- Stability : Tert-butyl carbamates (e.g., pyrrolidine derivative in ) exhibit stability under neutral conditions, whereas tert-butyl alcohol decomposes in acidic environments to release flammable isobutylene gas .
Research Findings and Data Gaps
- Thermal Stability : Tert-butyl carbamates decompose at higher temperatures (>150°C), while tert-butyl alcohol has a boiling point of 82–83°C and requires flame-resistant storage .
- Data Limitations : Specific pharmacokinetic or toxicological data for this compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
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